Nezulcitinib
描述
尼卒替尼是一种肺部选择性泛Janus激酶抑制剂,设计用于吸入给药。它主要被研究用于治疗与严重COVID-19相关的急性肺损伤。 尼卒替尼通过抑制Janus激酶的活性发挥作用,Janus激酶是参与调节免疫反应和炎症的信号通路中的酶 .
准备方法
尼卒替尼的合成路线和反应条件是专有的,详细信息未公开。 已知尼卒替尼是一种合成的有机化合物,其制备可能涉及多个有机合成步骤,包括其核心结构的形成和随后的官能化 .
化学反应分析
科学研究应用
尼卒替尼已被广泛研究,以确定其潜在的治疗应用,特别是在治疗严重COVID-19方面。 它在临床试验中显示出良好的安全性,并具有潜在的疗效信号,支持其进一步研究的进展 . 该化合物抑制Janus激酶的能力使其成为治疗以过度炎症和免疫反应为特征的疾病的有希望的候选药物。 除COVID-19外,还在探索尼卒替尼在其他炎症和自身免疫性疾病中的应用 .
作用机制
尼卒替尼通过抑制Janus激酶(JAK1、JAK2、JAK3和TYK2)的活性发挥其作用。这些酶在各种细胞因子的信号通路中起着至关重要的作用,细胞因子是调节免疫反应和炎症的分子。 通过阻断这些通路,尼卒替尼减少了促炎细胞因子的产生,并减轻了在严重COVID-19等疾病中观察到的过度免疫反应 . 这种靶向抑制有助于控制肺部的炎症,同时最大程度地减少全身免疫抑制 .
相似化合物的比较
尼卒替尼属于一类称为Janus激酶抑制剂的化合物。类似的化合物包括:
巴瑞替尼: 一种口服JAK1/2抑制剂,与抗病毒治疗联合用于治疗COVID-19。
鲁索利替尼: 另一种JAK1/2抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。
托法替尼: 一种JAK1/3抑制剂,用于治疗类风湿性关节炎和溃疡性结肠炎。尼卒替尼的独特之处在于其肺部选择性给药方法,旨在为肺部炎症提供靶向治疗,同时减少全身性副作用
尼卒替尼独特的吸入给药和对所有JAK亚型的广泛抑制作用使其成为治疗严重呼吸系统疾病,特别是那些涉及过度炎症的疾病的有希望的候选药物 .
属性
IUPAC Name |
[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIUJSNIKEMCK-MHZLTWQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2412496-23-0 | |
Record name | Nezulcitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEZULCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。